An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)propan-2-ol: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 2-(6-Bromopyridin-2-yl)propan-2-ol: A Key Intermediate in Modern Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(6-bromopyridin-2-yl)propan-2-ol, a pivotal building block in contemporary medicinal chemistry. While the nomenclature "1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL" was specified, this guide will focus on the scientifically prevalent and well-documented isomer, 2-(6-bromopyridin-2-yl)propan-2-ol. The "1-" designation would imply a chemically unlikely pyridinium ylide structure, for which there is a notable absence of data in the scientific literature. It is presumed that the intended compound of interest is the 2-substituted isomer, which is a stable and versatile synthetic intermediate.
Chemical Identity and Molecular Structure
2-(6-Bromopyridin-2-yl)propan-2-ol is a substituted pyridine derivative characterized by a propan-2-ol group at the 2-position and a bromine atom at the 6-position of the pyridine ring. This strategic placement of functional groups makes it a valuable precursor for introducing a gem-dimethyl alcohol moiety onto a pyridine scaffold, a common structural motif in pharmacologically active compounds.
The chemical structure is as follows:
Caption: 2D and 3D representations of 2-(6-Bromopyridin-2-yl)propan-2-ol.
Key Structural Features:
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Pyridine Ring: A heterocyclic aromatic ring that is a common scaffold in many drug molecules due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.
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Bromo Group: A versatile functional group that can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further molecular complexity.
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Tertiary Alcohol (Propan-2-ol group): This bulky, polar group can influence the solubility and pharmacokinetic properties of a molecule. The gem-dimethyl groups can also provide steric hindrance and influence binding conformations.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(6-bromopyridin-2-yl)propan-2-ol is presented in the table below. These properties are crucial for designing synthetic protocols, purification methods, and for understanding the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C8H10BrNO | [1][2] |
| Molecular Weight | 216.08 g/mol | [1][2] |
| CAS Number | 638218-78-7 | [1][2] |
| Appearance | Colorless to off-white solid-liquid mixture | [1] |
| Boiling Point (Predicted) | 273.2 ± 25.0 °C | [1] |
| Density (Predicted) | 1.474 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.23 ± 0.29 | [1] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Synthesis and Reaction Mechanisms
The synthesis of 2-(6-bromopyridin-2-yl)propan-2-ol is typically achieved through a Grignard reaction or, as detailed in the literature, via a lithium-halogen exchange followed by quenching with an electrophile.[1] A representative synthetic protocol is outlined below.
Synthetic Protocol: Lithiation and Alkylation of 2,6-Dibromopyridine
This method involves the selective monolithiation of 2,6-dibromopyridine followed by the addition of acetone to introduce the propan-2-ol moiety.
Step-by-Step Methodology:
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Reaction Setup: A dry 250 mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a temperature probe. The system is flushed with an inert gas (e.g., nitrogen or argon).
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Reagent Addition: A 1.6 M solution of n-butyllithium in hexanes (31.2 mL, 50 mmol) is added to the flask. The reaction vessel is then cooled to -76 °C using a dry ice-acetone bath.
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Solvent and Substrate Addition: Tetrahydrofuran (THF, 30 mL) is added, followed by the slow, dropwise addition of a solution of 2,6-dibromopyridine (11.5 g, 50 mmol) in THF (60 mL) via syringe. The internal temperature should be maintained below -60 °C.
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Lithiation: The resulting dark yellow-brown solution is stirred in the dry ice bath for 30 minutes to ensure complete monolithiation.
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Electrophilic Quench: Acetone (6 mL, 80 mmol) is added to the reaction mixture.
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Warming and Quenching: The reaction is stirred in the dry ice bath for an additional 15 minutes and then allowed to slowly warm to room temperature over 1 hour. The reaction is then carefully quenched by the addition of a 5% aqueous ammonium chloride solution (50 mL).
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Workup and Purification: The reaction mixture is extracted with dichloromethane. The combined organic phases are dried over a suitable drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Product Characterization: The final product, 2-(6-bromopyridin-2-yl)propan-2-ol, is obtained as an orange oil with a high yield (typically around 98%).[1] The identity and purity of the product should be confirmed by spectroscopic methods such as NMR and mass spectrometry. The mass spectrum will show characteristic peaks at m/z 216 and 218, corresponding to the [M+H]+ ions with the two isotopes of bromine.[1]
Caption: Synthetic workflow for 2-(6-Bromopyridin-2-yl)propan-2-ol.
Spectroscopic Characterization
The structural elucidation of 2-(6-bromopyridin-2-yl)propan-2-ol relies on standard spectroscopic techniques.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the propan-2-ol group. The integration of these signals will be consistent with the number of protons in each environment.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
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Mass Spectrometry: As mentioned, the mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[1]
Applications in Drug Discovery and Development
2-(6-Bromopyridin-2-yl)propan-2-ol serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom allows for further functionalization of the pyridine ring, making it a versatile building block for creating libraries of compounds for high-throughput screening.
The pyridine moiety is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3][4] The introduction of the 2-methylpropan-2-ol group can modulate the physicochemical properties of the parent molecule, potentially improving its solubility, metabolic stability, and overall pharmacokinetic profile. These are critical considerations in the drug discovery and development process.[5]
Safety and Handling
2-(6-Bromopyridin-2-yl)propan-2-ol should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
Recommended Handling Procedures:
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Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
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Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
2-(6-Bromopyridin-2-yl)propan-2-ol is a valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and the strategic placement of its functional groups make it an important tool for the construction of novel molecules with potential therapeutic value. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers in the field of drug discovery and development.
References
-
Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
PubChem. 1-Bromo-2-methylpropan-2-ol | C4H9BrO | CID 547846. [Link]
-
PubChem. 2-(6-Bromopyridin-2-yl)propan-2-ol. [Link]
-
PubChem. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. [Link]
-
FooDB. Showing Compound 2-Methylpropan-2-ol132 (FDB006719). [Link]
-
Semantic Scholar. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
YouTube. Structural Formula for 2-Methyl-2-propanol (tert-Butyl alcohol). [Link]
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]
-
AMERICAN ELEMENTS. 1-Bromo-2-methylpropan-2-ol | CAS 38254-49-8. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
PubMed. N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]
-
Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). [Link]
-
Chemical Society Reviews (RSC Publishing). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]
Sources
- 1. 2-(6-broMopyridin-2-yl)propan-2-ol | 638218-78-7 [chemicalbook.com]
- 2. 2-(6-Bromopyridin-2-yl)propan-2-ol | C8H10BrNO | CID 22714301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
